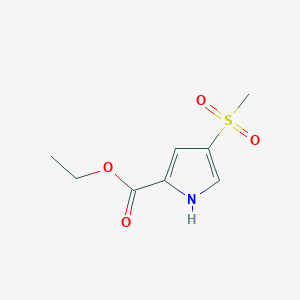

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO4S . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Physical And Chemical Properties Analysis

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate has a predicted boiling point of 454.3±45.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C . Its pKa is predicted to be 12.68±0.50 .Aplicaciones Científicas De Investigación

- Researchers have explored enzymatic approaches (using Novozym 435) for transesterification to synthesize pyrrole esters. Under optimized conditions, this method yields pyrrole esters with a remarkable 92% yield . These compounds exhibit special aromatic organoleptic qualities and have found applications in bioactive compounds.

- Pyrrole esters, including ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate, play a crucial role in the food, fragrance, cosmetic, and pharmaceutical industries. They contribute to flavoring and aroma profiles in various products .

- Among the pyrrolyl esters synthesized, compounds like benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate exhibit sweet and acid aromas .

- Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate demonstrates excellent thermal stability. Studies using pyrolysis–gas chromatography/mass spectrometry (Py–GC/MS), thermogravimetry (TG), and differential scanning calorimetry (DSC) confirm its robustness .

- Heteroaryl esters, including pyrrole esters, serve as essential building blocks for organic synthesis. Researchers explore their potential for creating diverse functionalized products .

- Biocatalytic methods, such as esterification, interesterification, and transesterification, offer advantages like selectivity, specificity, reusability, and milder reaction conditions. Enzymes like lipases and esterases catalyze these processes, providing purer products .

Enzymatic Synthesis of Pyrrole Esters

Aroma and Flavor Ingredients

Sweet and Acid Aromas

Thermal Stability

Organic Synthesis Building Blocks

Biocatalytic Synthesis

Direcciones Futuras

The future directions for research on ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis, structural analysis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .

Propiedades

IUPAC Name |

ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLKHYRTGBTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}butanoic acid](/img/structure/B6619647.png)

![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)

![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)